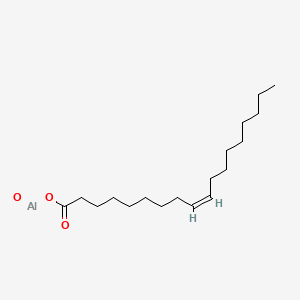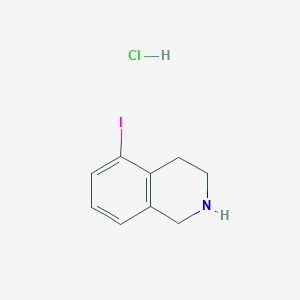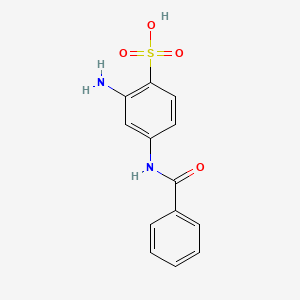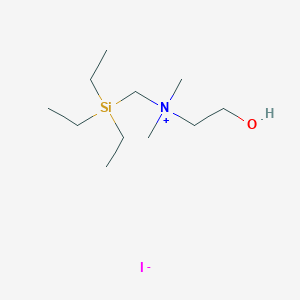![molecular formula C31H44O B13749110 1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene is a complex organic compound with a unique structure that includes a benzene ring substituted with cyclohexyl groups and methoxymethyl groups
Preparation Methods
The synthesis of 1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves multiple steps, starting with the preparation of the cyclohexyl and benzene intermediates. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Materials Science: It can be used in the development of liquid crystals with unique optical properties.
Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves interactions with molecular targets through various pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene can be compared with similar compounds such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of methoxymethyl and cyclohexyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C31H44O |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C31H44O/c1-3-4-5-6-24-7-11-26(12-8-24)28-15-19-30(20-16-28)31-21-17-29(18-22-31)27-13-9-25(10-14-27)23-32-2/h15-22,24-27H,3-14,23H2,1-2H3 |
InChI Key |
SNVQBWJILALEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


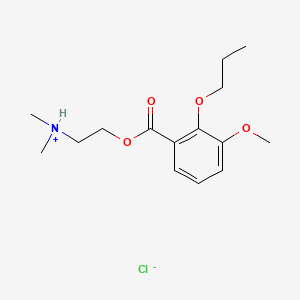

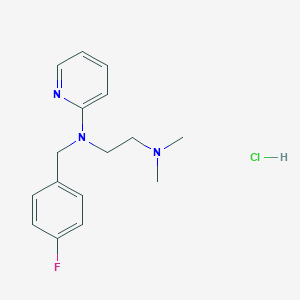
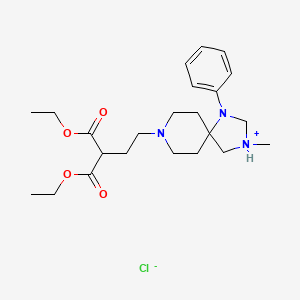
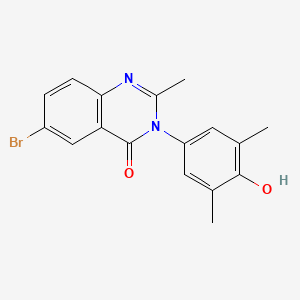
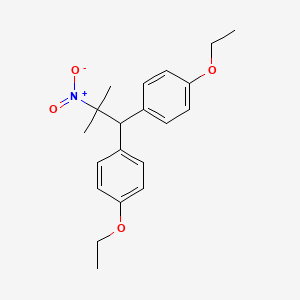
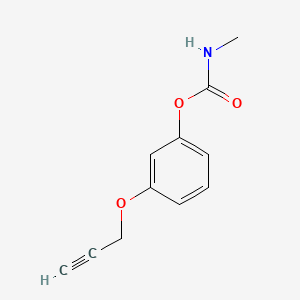
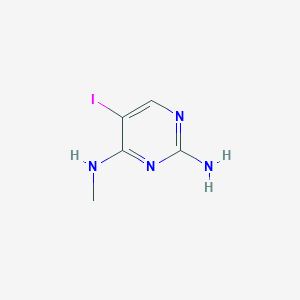
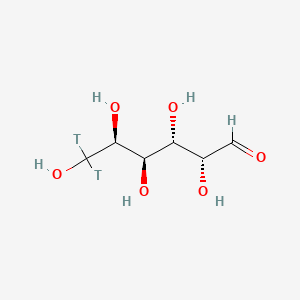
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
